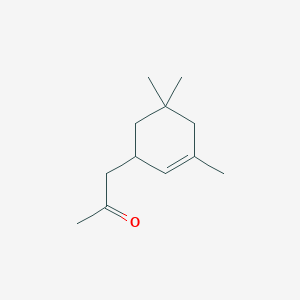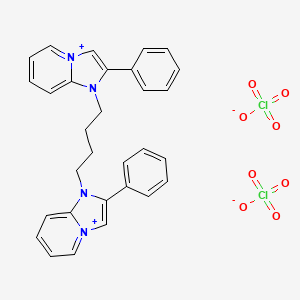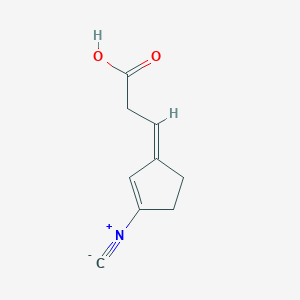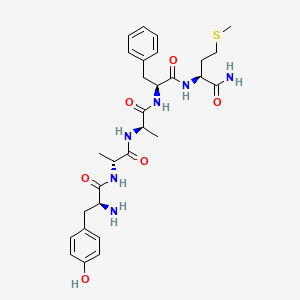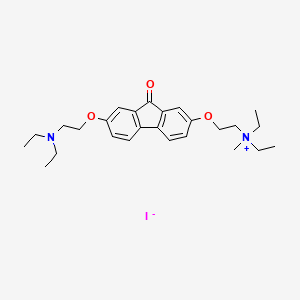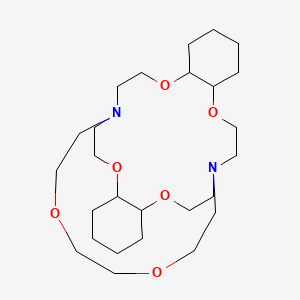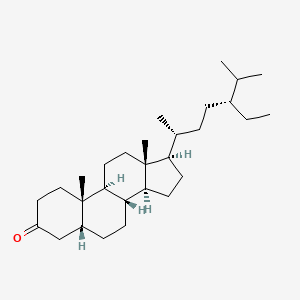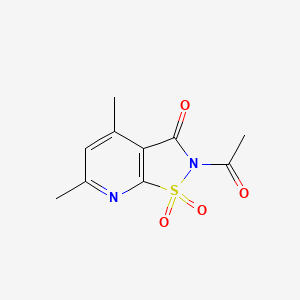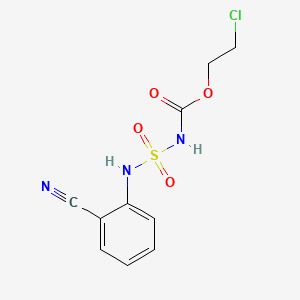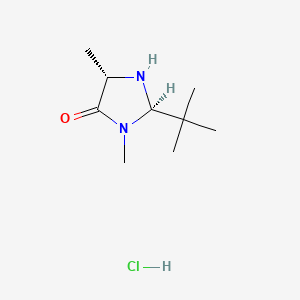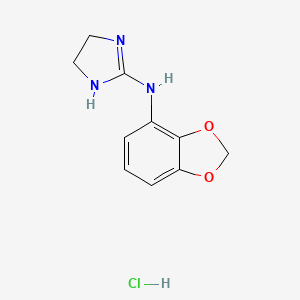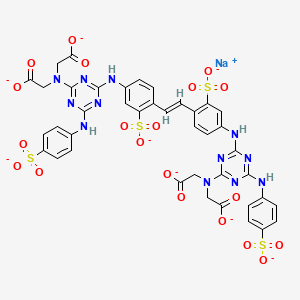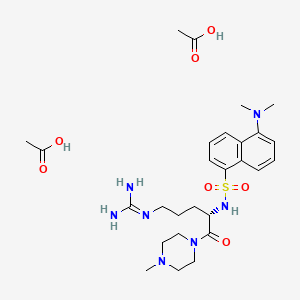
Dansyl-arginine-methylpiperidine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-arginine-methylpiperidine amide is a synthetic compound with the molecular formula C27H43N7O7S and a molecular weight of 609.73802 g/mol . It is characterized by the presence of a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl), an arginine residue, and a methylpiperidine moiety. This compound is often used in biochemical research due to its fluorescent properties, which make it useful for various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-arginine-methylpiperidine amide typically involves the following steps:
Dansylation: The dansyl group is introduced to the arginine residue through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dansyl-arginine-methylpiperidine amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Dansyl-arginine-methylpiperidine amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the development of fluorescent sensors and analytical devices
Mechanism of Action
The mechanism of action of dansyl-arginine-methylpiperidine amide involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The dansyl group acts as the fluorophore, while the arginine and methylpiperidine moieties facilitate binding to target molecules. This compound can interact with proteins, nucleic acids, and other biomolecules, making it useful for various analytical applications .
Comparison with Similar Compounds
Similar Compounds
Dansyl-lysine-methylpiperidine amide: Similar structure but with lysine instead of arginine.
Dansyl-ornithine-methylpiperidine amide: Contains ornithine in place of arginine.
Dansyl-cysteine-methylpiperidine amide: Features cysteine instead of arginine.
Uniqueness
Dansyl-arginine-methylpiperidine amide is unique due to the presence of the arginine residue, which provides specific binding properties and enhances its utility in biochemical assays. The combination of the dansyl group and arginine allows for efficient fluorescence labeling and detection of target molecules .
Properties
CAS No. |
55381-97-0 |
|---|---|
Molecular Formula |
C27H43N7O7S |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
acetic acid;2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperazin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C23H35N7O3S.2C2H4O2/c1-28(2)20-10-4-8-18-17(20)7-5-11-21(18)34(32,33)27-19(9-6-12-26-23(24)25)22(31)30-15-13-29(3)14-16-30;2*1-2(3)4/h4-5,7-8,10-11,19,27H,6,9,12-16H2,1-3H3,(H4,24,25,26);2*1H3,(H,3,4)/t19-;;/m0../s1 |
InChI Key |
DDIZZZUDYHCPHS-TXEPZDRESA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


